![molecular formula C21H17ClFN5O2S B2457043 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-97-2](/img/structure/B2457043.png)
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H17ClFN5O2S and its molecular weight is 457.91. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The compound has shown in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This suggests that it could be used in the development of new antibacterial drugs.
Anticancer Efficacy
A novel series of 4-anilinoquinazoline analogues, including this compound, were evaluated for anticancer efficacy in human breast cancer (BT-20) and human colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620). The compound had the highest anticancer efficacy and selectivity in the colorectal cancer cell lines . This indicates its potential use in cancer treatment.
Apoptosis Induction
The compound has been found to induce apoptosis in SW620 CRC cancer cells . It produces cell cycle arrest at the G2 phase, activates the intrinsic apoptotic pathway, causes nuclear fragmentation, and increases the levels of reactive oxygen species (ROS) . This suggests its potential use in targeted cancer therapies.
Drug Synthesis
The compound can be used as a precursor in the synthesis of other drugs. For example, it has been used in the synthesis of gefitinib , a drug used in the treatment of certain breast cancers .
Thiazole Derivative Synthesis
The compound is a thiazole derivative and can be synthesized using the Hantzsch thiazole synthesis condition . Thiazole derivatives have a wide range of applications in medicinal chemistry, including the treatment of HIV infections, various types of cancer, hypertension, schizophrenia, allergies, and bacterial and fungal infections .
Chlorine Presence
The presence of chlorine in the compound affects its biological activity by altering the electrophilicity of carbon in the C-Cl bond . This property could be leveraged in the design of new drugs with improved efficacy.
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2S/c1-12-3-2-4-13(9-12)18-26-21-28(27-18)15(11-31-21)7-8-24-19(29)20(30)25-14-5-6-17(23)16(22)10-14/h2-6,9-11H,7-8H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCARXLIGKCWRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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